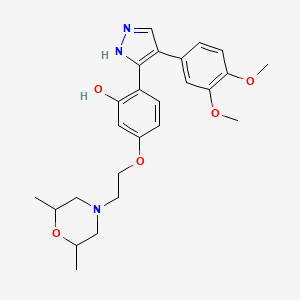
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a useful research compound. Its molecular formula is C25H31N3O5 and its molecular weight is 453.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₁N₃O₄
- Molecular Weight : 357.39 g/mol
- IUPAC Name : this compound
The structure features a pyrazole ring, which is known for its diverse biological activities, and an ether side chain that may influence its solubility and receptor interactions.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings enhances electron donation capabilities, contributing to the scavenging of free radicals. A study demonstrated that related pyrazole derivatives exhibited IC50 values ranging from 20 to 50 µM in DPPH assays, suggesting moderate antioxidant activity .
Anti-inflammatory Effects
The compound has been evaluated for its potential as a phosphodiesterase-4 (PDE4) inhibitor , which is crucial in managing inflammatory diseases such as asthma and COPD. PDE4 inhibitors prevent the breakdown of cyclic AMP (cAMP), leading to reduced inflammatory cell activation. In vitro studies showed that related pyrazole derivatives inhibited PDE4 with IC50 values around 140 nM . This suggests that the compound may possess similar anti-inflammatory properties.
Anticancer Potential
Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 of approximately 30 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of compounds containing morpholine moieties. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress. In animal models, administration of related morpholine-containing compounds improved cognitive function and reduced neuroinflammation .
Case Studies and Research Findings
Mechanistic Insights
The biological activities attributed to this compound can be explained through several mechanisms:
- Inhibition of PDE4 : By preventing cAMP degradation, it enhances cellular signaling pathways that reduce inflammation.
- Antioxidant Mechanism : The methoxy groups facilitate electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).
- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve mitochondrial pathways and activation of caspases.
Propiedades
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-16-14-28(15-17(2)33-16)9-10-32-19-6-7-20(22(29)12-19)25-21(13-26-27-25)18-5-8-23(30-3)24(11-18)31-4/h5-8,11-13,16-17,29H,9-10,14-15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWUGFCADKKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC(=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














